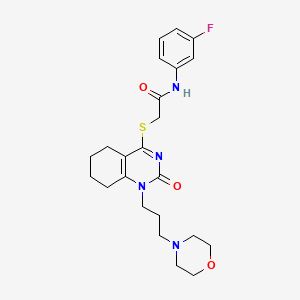

![molecular formula C9H12N4O B2720088 3-methyl-N-propylisoxazolo[5,4-d]pyrimidin-4-amine CAS No. 175348-28-4](/img/structure/B2720088.png)

3-methyl-N-propylisoxazolo[5,4-d]pyrimidin-4-amine

Vue d'ensemble

Description

3-methyl-N-propylisoxazolo[5,4-d]pyrimidin-4-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound belongs to the family of isoxazolopyrimidine derivatives, which are known for their diverse biological activities.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Several studies have focused on the synthesis and structural analysis of pyrazolopyrimidinones and isoxazolopyrimidinones, highlighting innovative methods and the potential for diverse biological activities. For instance, a practical method for synthesizing pyrazolo[3,4-d]pyrimidin-4-ones through a three-component, microwave-assisted synthesis has been developed. This method is notable for its efficiency, step-economy, and the ability to generate compounds with potential for further biological evaluation (Ng, Tiekink, & Dolzhenko, 2022). Another study employed a four-step synthesis from (S)-Boc-alanine to produce a series of (S)-1-(heteroaryl)ethan-1-amines, demonstrating the versatility of enaminones as building blocks for compounds with potential antitumor and antimicrobial activities (Svete, Šenica, Petek, & Grošelj, 2015).

Biological Activity

Research into the biological activities of pyrazolo[3,4-d]pyrimidines and related compounds has shown promise in various therapeutic areas. For example, novel pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase agents, highlighting the potential of these compounds in pharmacology (Rahmouni et al., 2016). Another study demonstrated the synthesis of derivatives of isoxazolo[4,5-d]pyrimidine with observed pharmacological activity, including anxiolytic effects, suggesting a potential for therapeutic applications in anxiety disorders (Wagner, Becan, & Nowakowska, 2004).

Mécanisme D'action

Target of Action

The primary targets of 3-methyl-N-propyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine Similar oxazolo[5,4-d]pyrimidine derivatives have been reported to be active against diverse molecular targets, including potent kinase inhibitors, inhibitors of vegfr-2, edg-1, acc2 proteins as well as immunosuppressive and antiviral agents .

Mode of Action

The specific mode of action of 3-methyl-N-propyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine It is known that similar compounds interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

The biochemical pathways affected by 3-methyl-N-propyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine Similar oxazolo[5,4-d]pyrimidine derivatives have been reported to affect various biochemical pathways, leading to downstream effects .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-methyl-N-propyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine These properties are crucial in determining the bioavailability of the compound .

Result of Action

The molecular and cellular effects of 3-methyl-N-propyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine Similar compounds have been reported to show significant inhibitory activity .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 3-methyl-N-propyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine Such factors can significantly impact the effectiveness of similar compounds .

Orientations Futures

Propriétés

IUPAC Name |

3-methyl-N-propyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O/c1-3-4-10-8-7-6(2)13-14-9(7)12-5-11-8/h5H,3-4H2,1-2H3,(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGKKPMDAMDPNJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=C2C(=NOC2=NC=N1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701323468 | |

| Record name | 3-methyl-N-propyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701323468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

22.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24820179 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

175348-28-4 | |

| Record name | 3-methyl-N-propyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701323468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-fluorophenyl)-6-(3-methoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2720007.png)

![2-Bromo-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzenesulfonamide](/img/structure/B2720009.png)

![3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methylquinoline](/img/structure/B2720015.png)

![5-Phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2720026.png)